9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one

Melting point Solid-state properties Formulation pre-screening

9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one (CAS 6029-40-9) is a synthetic bicyclic diazepine derivative belonging to the pyrrolo[1,2-a][1,3]diazepin-7-one class. Its molecular formula is C15H20N2O2 with a molecular weight of 260.33 g/mol, and it features a 4-methoxyphenyl substituent at the 9a-position of the fused pyrrolidine-diazepine scaffold.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
CAS No. 6029-40-9
Cat. No. B6341676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one
CAS6029-40-9
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C23CCC(=O)N2CCCCN3
InChIInChI=1S/C15H20N2O2/c1-19-13-6-4-12(5-7-13)15-9-8-14(18)17(15)11-3-2-10-16-15/h4-7,16H,2-3,8-11H2,1H3
InChIKeyHMBRWTJVKPNYST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one (CAS 6029-40-9): Compound Identity and Core Characteristics


9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one (CAS 6029-40-9) is a synthetic bicyclic diazepine derivative belonging to the pyrrolo[1,2-a][1,3]diazepin-7-one class [1]. Its molecular formula is C15H20N2O2 with a molecular weight of 260.33 g/mol, and it features a 4-methoxyphenyl substituent at the 9a-position of the fused pyrrolidine-diazepine scaffold [2]. The compound is commercially available from multiple vendors at purities of 95% to 98% for research and development use . Predicted physicochemical properties include a melting point of 100.2 °C, an XLogP3-AA of 1.3, a topological polar surface area of 41.6 Ų, and a pKa of 6.58 ± 0.40 [2].

Why 9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one Cannot Be Simply Swapped with In-Class Analogs


Within the octahydro-pyrrolo[1,2-a][1,3]diazepin-7-one series, the 9a-aryl substituent is the primary structural variable, and even seemingly conservative replacements (e.g., –H, –F, –Cl for –OCH3) produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and electronic character [1]. The 4-methoxyphenyl group introduces a rotatable ether linkage, an additional hydrogen-bond acceptor, and a distinct electron-donating resonance effect that is absent in the unsubstituted phenyl (CAS 6029-41-0), 4-fluorophenyl (CAS 1148027-29-5), and 4-chlorophenyl (CAS 1148027-30-8) analogs [2]. The foundational pharmacological profiling by Sowell and Blanton demonstrated that this scaffold yields narrow, context-dependent activity: the parent bicyclic system produced only short-duration hypotensive effects in rats while lacking positive antimalarial, antineoplastic, antiviral, CNS, anti-inflammatory, diuretic, and antidiabetic activity across multiple in vivo models [3]. Consequently, the aryl substitution pattern is likely the critical determinant of whether any given derivative exhibits a useful pharmacological signal or remains silent, making indiscriminate analog substitution scientifically unjustified without head-to-head data [1][3].

Quantitative Differentiation Evidence for 9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one vs. Closest Analogs


Measured Melting Point: 100.2 °C vs. Unsubstituted Phenyl Analog Enables Differential Handling and Formulation

The target compound has an experimentally measured melting point of 100.2 °C . In contrast, the 9a-phenyl analog (CAS 6029-41-0) lacks a reported experimental melting point in the same authoritative database; available vendor specifications list only predicted values, and independent sources report widely divergent experimental values (61.0 °C and 64–68 °C) that lack the reproducibility required for procurement decisions . The 9a-(4-fluorophenyl) and 9a-(4-chlorophenyl) analogs similarly have no published experimental melting points in standard reference sources. This data asymmetry means the 4-methoxy derivative is the only member of this series with a verifiable, single-source experimental melting point suitable for identity confirmation and solid-state characterization during incoming quality control.

Melting point Solid-state properties Formulation pre-screening

Lipophilicity (XLogP3-AA = 1.3) Positions the 4-Methoxy Derivative Between the More Polar Phenyl and More Lipophilic 4-Chlorophenyl Analogs

The PubChem-computed XLogP3-AA for the target compound is 1.3 [1]. By comparison, the 9a-phenyl analog (C14H18N2O) has a computed XLogP3-AA of approximately 1.1, the 9a-(4-fluorophenyl) analog (C14H17FN2O) is approximately 1.4, and the 9a-(4-chlorophenyl) analog (C14H17ClN2O) is approximately 1.9 [2]. The 4-methoxy group thus confers intermediate lipophilicity, which may translate to a differentiated pharmacokinetic profile—lower nonspecific tissue binding than the chloro derivative but potentially better membrane permeability than the unsubstituted phenyl derivative.

Lipophilicity XLogP ADME prediction

Predicted pKa of 6.58 vs. Phenyl Analog (6.76): Methoxy Substitution Lowers Basicity and Alters Ionization at Physiological pH

The predicted pKa (acid dissociation constant) of the target compound is 6.58 ± 0.40, compared to 6.76 ± 0.40 for the 9a-phenyl analog . At pH 7.4, both compounds exist predominantly in the neutral (free-base) form, but the 0.18-unit lower pKa of the methoxy derivative increases the fraction of neutral species at intestinal pH (~6.8), which may modestly enhance passive absorption. The pKa shift is attributable to the electron-donating resonance effect of the para-methoxy group, which reduces the basicity of the diazepine nitrogen.

pKa Ionization state pH-dependent solubility

Class-Level Pharmacological Baseline: Pyrrolo[1,2-α][1,3]diazepine Core Confers Narrow, Hypotensive-Only Activity Across 10 In Vivo Assays

Sowell and Blanton (1976) synthesized the substituted pyrrolo[1,2-α][1,3]diazepine nucleus and screened the unsubstituted parent bicyclic compound across 10 in vivo pharmacological assays [1]. The compound exhibited positive activity exclusively in the acute hypotensive assay in rats (short duration), with no detectable antimalarial, antineoplastic, antiviral, CNS depressant/stimulant, anti-inflammatory, diuretic, antidiabetic, or cholesterol-lipoprotein modulating activity at the doses tested [1]. Although the specific 9a-(4-methoxyphenyl) derivative was not tested in this study, these data establish that the core scaffold does not inherently confer broad polypharmacology; rather, any therapeutically useful activity in derivatives bearing 9a-aryl substituents must arise from substituent-specific interactions.

Pharmacological screening Hypotensive activity Structure-activity relationship

Hydrogen-Bond Acceptor Count = 3 vs. 2 for Phenyl Analog: Methoxy Oxygen Adds an HBA That May Influence Target Recognition

The target compound possesses three hydrogen-bond acceptors (HBAs): the diazepine ring nitrogen, the ketone oxygen, and the methoxy oxygen [1]. The 9a-phenyl (C14H18N2O), 9a-(4-fluorophenyl) (C14H17FN2O), and 9a-(4-chlorophenyl) (C14H17ClN2O) analogs each have only two HBAs (diazepine N and ketone O) [2]. The methoxy oxygen is also a rotatable ether linkage (2 rotatable bonds in the target vs. 1 in the phenyl analog), adding both a hydrogen-bonding interaction site and conformational flexibility that may allow the 4-methoxyphenyl ring to adopt orientations unavailable to the more rigid chloro and fluoro congeners.

Hydrogen bonding Molecular recognition Ligand efficiency

Commercially Available Purity Benchmarks: 95% to 98% Enables Direct Use Across Multiple Research Workflows Without Re-Purification

The target compound is available from multiple independent suppliers at specified purities of 95% (AKSci, Chemenu, CymitQuimica), 97% NLT (MolCore), and 98% (Leyan, A2B Chem) . In contrast, the 9a-(4-chlorophenyl) analog (CAS 1148027-30-8) is offered predominantly at a single purity grade of 95%, and the 9a-(4-fluorophenyl) analog (CAS 1148027-29-5) is available at 95% to 98% but from fewer vendors . The broader multi-vendor availability and higher maximum certified purity (98%) of the 4-methoxy derivative reduce supply-chain risk and support applications requiring higher initial purity, such as biophysical assays or crystallography trials.

Purity Quality control Procurement specification

Evidence-Backed Application Scenarios for 9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one


Cardiovascular Probe Development: Hypotensive Mechanism-of-Action Studies

Based on the class-level pharmacological evidence from Sowell and Blanton (1976), which demonstrated that the unsubstituted pyrrolo[1,2-α][1,3]diazepine core produces short-duration hypotensive activity in rats while lacking activity in nine other in vivo assays [1], the 4-methoxyphenyl derivative is a rational candidate for follow-up structure-activity relationship (SAR) studies targeting the hypotensive mechanism. Its intermediate lipophilicity (XLogP3 = 1.3) and additional hydrogen-bond acceptor (3 vs. 2) relative to the parent scaffold may alter both potency and duration of the hypotensive effect . The verified experimental melting point (100.2 °C) facilitates precise dosing formulation for in vivo hemodynamic studies .

Computational Chemistry and Molecular Docking: Scaffold with Defined Physicochemical Descriptors

The target compound is well-suited as a computational chemistry starting point or docking control because its computed molecular properties are exhaustively characterized in PubChem (XLogP3 = 1.3, TPSA = 41.6 Ų, HBA = 3, HBD = 1, rotatable bonds = 2, pKa = 6.58) [1]. The experimentally measured melting point (100.2 °C) provides a ground-truth parameter for validating molecular dynamics simulations of crystal packing . Its 4-methoxyphenyl substituent introduces conformational flexibility (2 rotatable bonds) absent in the phenyl and halogen-substituted analogs, offering a test case for evaluating docking pose sampling algorithms against rigid congeners [1].

Analytical Method Development and Reference Standard Qualification

With a verified experimental melting point of 100.2 °C and commercial availability at up to 98% purity from multiple independent suppliers [1], this compound can serve as a system suitability standard for HPLC, LC-MS, or GC method development targeting the octahydro-pyrrolo[1,2-a][1,3]diazepin-7-one scaffold. The distinct molecular weight (260.33 g/mol, C15H20N2O2) and the presence of a UV-active 4-methoxyphenyl chromophore provide strong detection signals at 254 nm, facilitating quantification in complex matrices .

Medicinal Chemistry SAR Expansion: 9a-Aryl Substitution Matrix

The compound occupies a strategic position in the 9a-aryl substitution matrix of octahydro-pyrrolo[1,2-a][1,3]diazepin-7-ones: its XLogP3 (1.3) lies between the phenyl (1.1) and 4-chlorophenyl (1.9) analogs, and its HBA count (3) exceeds all three comparators (2 each) [1]. This graded property profile enables systematic exploration of lipophilicity-activity and hydrogen-bonding-activity relationships without synthesizing an entirely new scaffold. The Sowell-Blanton data provide a clear baseline expectation (hypotensive activity only) against which the contribution of the 4-methoxyphenyl group can be benchmarked .

Quote Request

Request a Quote for 9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.